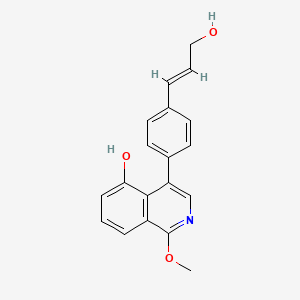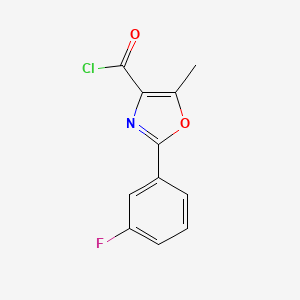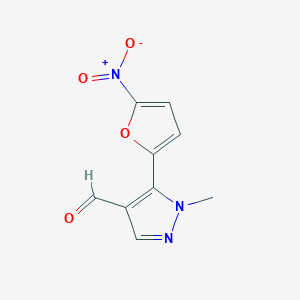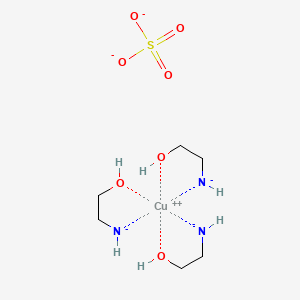![molecular formula C10H10N2O6S B15209240 2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid CAS No. 91683-35-1](/img/structure/B15209240.png)
2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of benzofuran using a mixture of nitric acid and acetic acid can yield 2-nitrobenzofuran . This intermediate can then be further reacted with ethanesulfonic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis (MWI) can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be employed.
Major Products Formed
Reduction: The reduction of the nitro group can yield 2-((7-Aminobenzofuran-4-yl)amino)ethanesulfonic acid.
Substitution: Electrophilic substitution can introduce various functional groups onto the benzofuran ring, leading to a range of derivatives.
Applications De Recherche Scientifique
2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure allows for interactions with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzofuran: Shares the nitrobenzofuran core structure but lacks the ethanesulfonic acid group.
7-Nitrobenzofuran: Similar structure but different substitution pattern.
Uniqueness
2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid is unique due to the presence of both the nitro group and the ethanesulfonic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with other benzofuran derivatives .
Propriétés
Numéro CAS |
91683-35-1 |
|---|---|
Formule moléculaire |
C10H10N2O6S |
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
2-[(7-nitro-1-benzofuran-4-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C10H10N2O6S/c13-12(14)9-2-1-8(7-3-5-18-10(7)9)11-4-6-19(15,16)17/h1-3,5,11H,4,6H2,(H,15,16,17) |
Clé InChI |
LJOWEGKJRBOMPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1NCCS(=O)(=O)O)C=CO2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)

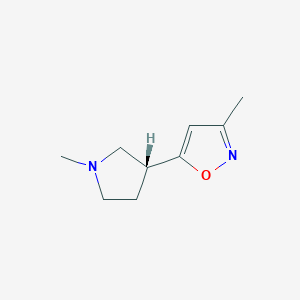
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
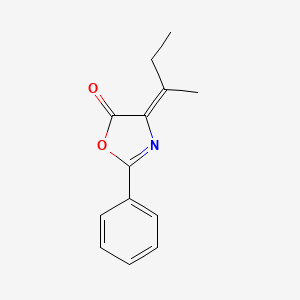
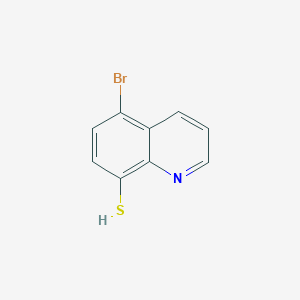
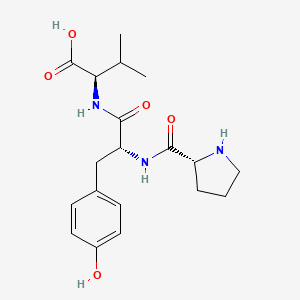
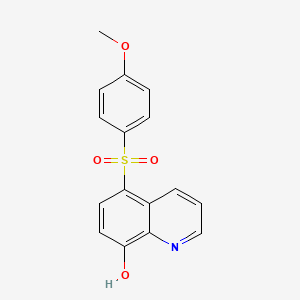
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
